6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is a complex organic compound that features a benzotriazinone ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide typically involves the diazotization of an appropriately substituted N-alkylanthranilamide, followed by coupling with a pyridine derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the benzotriazinone ring, altering its electronic properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone ring and pyridine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-oxo-1,2,3-benzotriazin-3-yl)acetic acid: Shares the benzotriazinone ring but differs in the side chain structure.
N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide: Similar core structure but with a sulfonamide group instead of a pyridine moiety.
Uniqueness
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is unique due to its combination of a benzotriazinone ring and a pyridine moiety, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(20-14-7-6-11-19-13-14)10-2-1-5-12-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-4,6-9,11,13H,1-2,5,10,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMTUXCDPPCNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.